4-Chloro-2-propyl-6-trifluoromethoxyquinoline
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Overview
Description
4-Chloro-2-propyl-6-trifluoromethoxyquinoline is a chemical compound with the molecular formula C₁₃H₁₁ClF₃NO and a molecular weight of 289.68 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a quinoline core substituted with chloro, propyl, and trifluoromethoxy groups .
Preparation Methods
The synthesis of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline involves several steps, typically starting with the quinoline core. The synthetic route includes:
Nitration and Reduction: The quinoline core undergoes nitration followed by reduction to introduce the amino group.
Substitution Reactions: The amino group is then substituted with a chloro group using reagents like thionyl chloride.
Alkylation: The propyl group is introduced through an alkylation reaction.
Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using reagents like trifluoromethoxybenzene under specific conditions.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-Chloro-2-propyl-6-trifluoromethoxyquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-2-propyl-6-trifluoromethoxyquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-2-propyl-6-trifluoromethoxyquinoline involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-Chloro-2-propyl-6-trifluoromethoxyquinoline can be compared with other quinoline derivatives, such as:
4-Chloro-2-methylquinoline: Similar structure but lacks the trifluoromethoxy group.
6-Trifluoromethoxyquinoline: Lacks the chloro and propyl groups.
2-Propylquinoline: Lacks the chloro and trifluoromethoxy groups.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
CAS No. |
1156277-29-0 |
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Molecular Formula |
C13H11ClF3NO |
Molecular Weight |
289.68 g/mol |
IUPAC Name |
4-chloro-2-propyl-6-(trifluoromethoxy)quinoline |
InChI |
InChI=1S/C13H11ClF3NO/c1-2-3-8-6-11(14)10-7-9(19-13(15,16)17)4-5-12(10)18-8/h4-7H,2-3H2,1H3 |
InChI Key |
PSLKEMSJNXJPFO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)OC(F)(F)F)Cl |
Origin of Product |
United States |
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